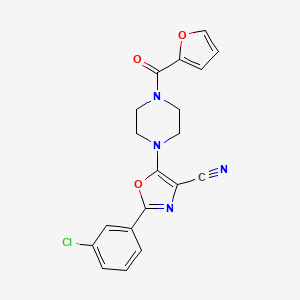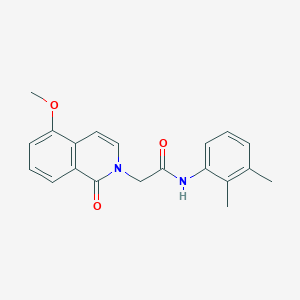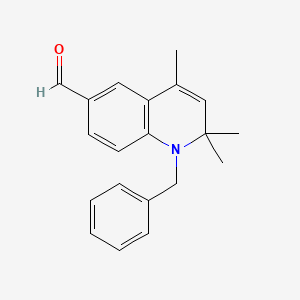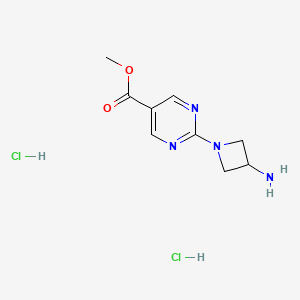![molecular formula C9H10F3N3O5 B2804631 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid CAS No. 1855938-67-8](/img/structure/B2804631.png)
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid, also known as NTMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes and proteins involved in various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain proteins involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid has been shown to have anti-inflammatory effects, as well as potential anti-cancer and anti-Alzheimer's disease effects. It has also been shown to have some toxicity in certain cell lines, indicating that further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid in lab experiments is its potential as a selective inhibitor of certain enzymes and proteins, allowing researchers to study their specific roles in various diseases. However, its toxicity in certain cell lines may limit its use in certain experiments, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential interactions with other drugs and compounds. Finally, research on the synthesis of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid and related compounds may lead to the development of new and improved inhibitors for various enzymes and proteins.
Méthodes De Synthèse
The synthesis of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid involves the reaction of 3-(3,3,3-trifluoropropoxy)-4-nitro-1H-pyrazole with ethyl 3-bromoacrylate in the presence of a base. The resulting product is then hydrolyzed to obtain 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid.
Propriétés
IUPAC Name |
3-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O5/c10-9(11,12)2-4-20-8-6(15(18)19)5-14(13-8)3-1-7(16)17/h5H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCLVTZRMDKKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)OCCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)

![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)


![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)

![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)
![3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2804561.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)

![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)